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molecular formula C11H10BrNO2S B8711889 5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one CAS No. 94662-45-0

5-(2-Bromopropanoyl)-3-methyl-1,3-benzothiazol-2(3H)-one

Cat. No. B8711889
M. Wt: 300.17 g/mol
InChI Key: BSINTJNZZZCJNY-UHFFFAOYSA-N
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Patent
US04621084

Procedure details

A mixture of aluminum chloride (51.2 g) and 2-bromopropionyl bromide (25 g) in carbon disulfide (100 ml) was stirred at 35° C. to 40° C. for 30 minutes. To the mixture was added 3-methyl-2-benzothiazolinone (12.7 g) and the resulting mixture was stirred at 40° C. to 45° C. for 5 hours. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and evaporated in vacuo to afford a crystalline residue. The residue was washed with diisopropyl ether to give 5-(2-bromopropionyl)-3-methyl-2-benzothiazolinone (17.0 g).
Quantity
51.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][CH:6]([CH3:10])[C:7](Br)=[O:8].[CH3:11][N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[S:14][C:13]1=[O:21]>C(=S)=S>[Br:5][CH:6]([CH3:10])[C:7]([C:18]1[CH:19]=[CH:20][C:15]2[S:14][C:13](=[O:21])[N:12]([CH3:11])[C:16]=2[CH:17]=1)=[O:8] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
51.2 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)Br)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(=S)=S
Step Two
Name
Quantity
12.7 g
Type
reactant
Smiles
CN1C(SC2=C1C=CC=C2)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 35° C. to 40° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 40° C. to 45° C. for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a crystalline residue
WASH
Type
WASH
Details
The residue was washed with diisopropyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC(C(=O)C=1C=CC2=C(N(C(S2)=O)C)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 73.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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